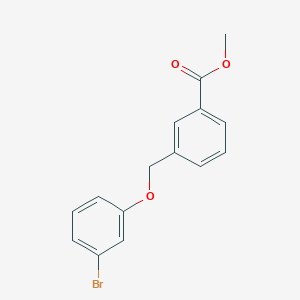
Methyl 3-((3-bromophenoxy)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-((3-bromophenoxy)methyl)benzoate” is a chemical compound with the CAS Number: 148255-19-0 . It has a molecular weight of 321.17 and its IUPAC name is methyl 3- [ (3-bromophenoxy)methyl]benzoate . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3-((3-bromophenoxy)methyl)benzoate” is 1S/C15H13BrO3/c1-18-15(17)12-5-2-4-11(8-12)10-19-14-7-3-6-13(16)9-14/h2-9H,10H2,1H3 . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-((3-bromophenoxy)methyl)benzoate” is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Chloromethane as a Methyl Donor
Chloromethane has been found to act as a methyl donor for the biosynthesis of methyl esters of benzoic acid in the primary metabolism of certain fungi. This process does not proceed via methanol or a coenzyme A intermediate, indicating a unique pathway for methylation in biological systems. This finding could have implications for understanding and harnessing fungal biosynthesis pathways for chemical synthesis, including compounds related to Methyl 3-((3-bromophenoxy)methyl)benzoate (Harper et al., 1989).
Antibacterial Bromophenols
Research on marine algae has led to the isolation of bromophenols, compounds related to Methyl 3-((3-bromophenoxy)methyl)benzoate, which exhibit significant antibacterial activity. These findings underscore the potential of bromophenols in developing new antibacterial agents and highlight the chemical diversity and biological relevance of marine natural products (Xu et al., 2003).
Ultrafast Dynamics in Chemical Reactions
The study of ultrafast dynamics in solute-solvent complexation has revealed insights into how bromophenols, akin to Methyl 3-((3-bromophenoxy)methyl)benzoate, interact with solvents at a molecular level. This research provides a deeper understanding of the fundamental processes that govern chemical reactivity and stability in various environments (Zheng et al., 2005).
Hyperbranched Aromatic Polyamides
The thermal polymerization of certain benzoates has been utilized to create hyperbranched aromatic polyamides. These materials have potential applications in various fields, including coatings, adhesives, and as components in electronic devices, showcasing the versatility of benzoate derivatives in material science (Yang et al., 1999).
Synthesis of Chemical Intermediates
Methyl 3-((3-bromophenoxy)methyl)benzoate and related compounds serve as key intermediates in the synthesis of complex organic molecules. These intermediates are crucial for the development of pharmaceuticals, agrochemicals, and other industrial chemicals, highlighting the importance of efficient synthesis and functionalization methods for such compounds (Hong-xiang, 2012).
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(3-bromophenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-5-2-4-11(8-12)10-19-14-7-3-6-13(16)9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMBLMWCKIDIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(Isopropylanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2926015.png)
![3-(2,5-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2926017.png)
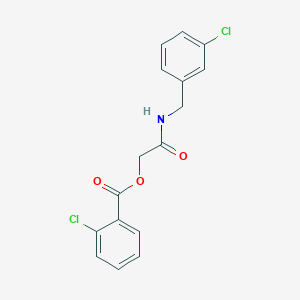
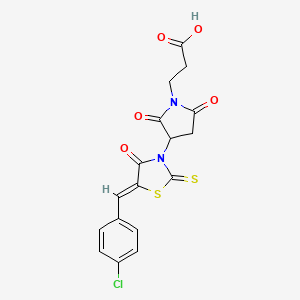

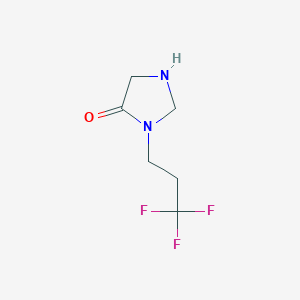
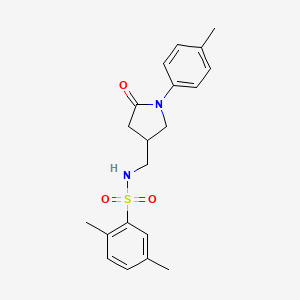

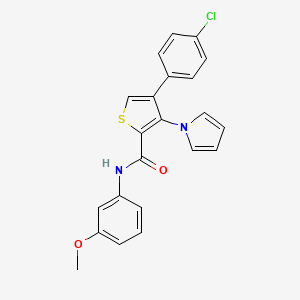
![2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2926030.png)
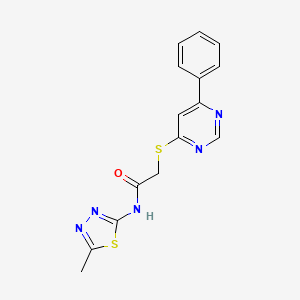
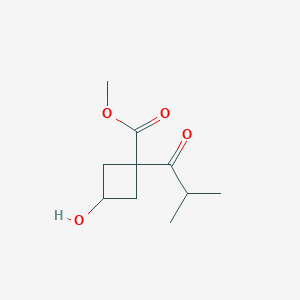

![N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926035.png)